molecular formula C19H11BrO2 B14845044 2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one

2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one

Cat. No.: B14845044
M. Wt: 351.2 g/mol
InChI Key: WICNPFWRUQCOJW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by the presence of a bromophenyl group attached to the benzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzochromenes depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and as a fluorescent marker in biological assays.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-benzo[G]chromen-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-Chlorophenyl)-4H-benzo[G]chromen-4-one: Contains a chlorine atom instead of bromine, which affects its chemical properties and interactions.

    2-(4-Methylphenyl)-4H-benzo[G]chromen-4-one: The presence of a methyl group instead of bromine alters its hydrophobicity and reactivity.

Uniqueness

2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and influences its biological activity. The bromine atom also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-bromophenyl)benzo[g]chromen-4-one

InChI

InChI=1S/C19H11BrO2/c20-15-7-5-12(6-8-15)18-11-17(21)16-9-13-3-1-2-4-14(13)10-19(16)22-18/h1-11H

InChI Key

WICNPFWRUQCOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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